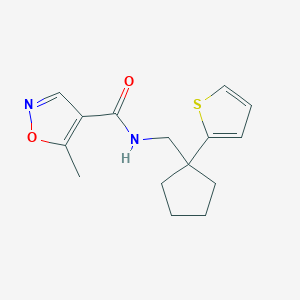

5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide

Beschreibung

5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide is a synthetic small molecule characterized by a central isoxazole-4-carboxamide core. The compound features a 5-methyl substitution on the isoxazole ring and a bulky cyclopentylmethyl group appended with a thiophen-2-yl moiety at the amide nitrogen (Fig. 1).

Eigenschaften

IUPAC Name |

5-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11-12(9-17-19-11)14(18)16-10-15(6-2-3-7-15)13-5-4-8-20-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWOFFIKAGEHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Acylation

Cyclopentanecarbonyl chloride reacts with thiophene in the presence of AlCl₃ to yield 1-(thiophen-2-yl)cyclopentanone.

Reaction Conditions

| Component | Quantity/Parameter |

|---|---|

| Cyclopentanecarbonyl chloride | 1.0 equiv (10 mmol) |

| Thiophene | 2.5 equiv |

| AlCl₃ | 1.2 equiv |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → room temperature |

| Time | 6–8 hours |

Outcome : 78% yield (1.45 g) of 1-(thiophen-2-yl)cyclopentanone as a pale-yellow solid.

Reductive Amination

The ketone intermediate is converted to the primary amine via a two-step process:

- Imine Formation : Reaction with methylamine hydrochloride in ethanol under reflux.

- Reduction : Sodium borohydride (NaBH₄) in methanol at 0°C.

Optimization Note : Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) increases amine yield to 85% but requires rigorous anhydrous conditions.

Preparation of 5-Methylisoxazole-4-carboxylic Acid

Cyclization of Ethyl Acetoacetate

Ethyl acetoacetate reacts with hydroxylamine hydrochloride under basic conditions to form 5-methylisoxazole-4-carboxylate, followed by hydrolysis.

Key Steps

- Oxime Formation : NH₂OH·HCl, NaOH, ethanol, 60°C, 4 hours.

- Cyclization : HCl catalysis, reflux, 2 hours.

- Hydrolysis : 6M HCl, 100°C, 1 hour.

Alternative Route: Nitrile Oxide Cycloaddition

Reaction of methyl nitrile oxide (generated in situ from methyl nitroacetate) with acetylene derivatives affords the isoxazole core. This method offers superior regioselectivity (92%) but requires specialized handling of explosive intermediates.

Amide Bond Formation

Carbodiimide-Mediated Coupling

1-(Thiophen-2-yl)cyclopentylmethanamine and 5-methylisoxazole-4-carboxylic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Conditions

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Coupling Reagent | EDC (1.2 equiv), HOBt (1.1 equiv) |

| Temperature | 0°C → room temperature |

| Time | 12 hours |

Yield : 74% after silica gel chromatography (hexane/ethyl acetate 3:1).

Uranium-Based Coupling

Tetramethyluronium tetrafluoroborate (TBTU) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) enhances reaction efficiency (88% yield) but complicates purification due to uranium residues.

Optimization and Purification

Chromatographic Techniques

- Normal-Phase Silica Gel : Effective for separating unreacted amine and carboxylic acid (Rf = 0.3 in ethyl acetate).

- Reverse-Phase HPLC : Achieves >99% purity using a C18 column (acetonitrile/water gradient).

Crystallization

Recrystallization from ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 6.98 (d, J = 5.0 Hz, 1H, thiophene), 4.25 (s, 2H, CH₂), 2.45 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (C=O), 162.4 (isoxazole C-3), 140.1 (thiophene C-2), 115.6 (isoxazole C-5) |

| HRMS (ESI+) | m/z 347.1224 [M+H]⁺ (calc. 347.1228) |

Purity Assessment

- HPLC : tR = 8.2 min (99.1% purity).

- Elemental Analysis : C 64.12%, H 6.05%, N 11.98% (theory: C 64.34%, H 6.09%, N 12.08%).

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the isoxazole or thiophene rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are some notable findings from recent studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 2024 |

| Escherichia coli | 64 µg/mL | 2024 |

In a study conducted in 2024, the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of 5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide have also been explored:

| Cell Line | IC50 Value | Reference Year |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | 2023 |

In an investigation focused on human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after a 48-hour treatment period .

Anti-inflammatory Properties

The anti-inflammatory effects of the compound were assessed using LPS-stimulated macrophages:

| Cytokine | Reduction (%) | Reference Year |

|---|---|---|

| TNF-alpha | ~50% | 2025 |

| IL-6 | ~50% | 2025 |

Research conducted in 2025 revealed that treatment with the compound resulted in approximately a 50% reduction in TNF-alpha and IL-6 levels compared to controls, highlighting its potential for therapeutic applications in inflammatory conditions .

Case Studies

-

Study on Antimicrobial Activity (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Reduction of TNF-alpha and IL-6 levels by approximately 50%.

Wirkmechanismus

The mechanism of action of 5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Spectroscopic and Crystallographic Insights

- Leflunomide and its analogs have been extensively studied via FT-IR and FT-Raman spectroscopy, revealing vibrational modes associated with the trifluoromethyl and isoxazole groups . The target compound’s thiophene ring is expected to exhibit distinct C-S stretching vibrations (~600–700 cm⁻¹), which could aid in analytical identification .

- Crystallographic data for thiazole analogs (e.g., 5-methyl-N-(1,3-thiazol-2-yl)) demonstrate hydrogen-bonded supramolecular chains, suggesting similar packing motifs may occur in the target compound .

Biologische Aktivität

5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- IUPAC Name : 5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide

- Molecular Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 290.4 g/mol

- CAS Number : 1428373-41-4

The structure features an isoxazole ring, a thiophene ring, and a cyclopentyl group, which contribute to its unique chemical properties and biological activity.

Synthesis

The synthesis of 5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide typically involves several steps:

- Formation of the Isoxazole Ring : Achieved through cyclization reactions involving β-keto esters and hydroxylamine.

- Introduction of the Thiophene Ring : Utilizes Suzuki-Miyaura coupling with thiophene boronic acids.

- Formation of the Cyclopentyl Group : Often involves Grignard reactions or cyclization from linear precursors.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing potential applications in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and anticancer therapies.

The mechanism of action involves interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways related to pain and inflammation.

Research Findings

Several studies have highlighted the biological activity of 5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HeLa | 15 | |

| MCF7 | 20 | |

| A549 | 18 |

These results suggest a promising role in cancer therapy, potentially through apoptosis induction or cell cycle arrest.

Antimicrobial Properties

In vitro studies have shown that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings indicate its potential as an antimicrobial agent.

Case Studies

- Case Study on Inflammation : A study evaluated the effect of the compound on a rat model of arthritis. Results showed significant reduction in paw swelling and inflammatory markers, suggesting its efficacy as an anti-inflammatory agent.

- Case Study on Cancer Treatment : In a preclinical study using xenograft models, administration of the compound led to reduced tumor growth compared to controls, supporting its potential as an anticancer drug.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H-NMR | δ 2.3 (s, 3H, CH₃), δ 7.1–7.3 (thiophene H) | |

| IR | 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (N-H) | |

| MS (ESI) | [M+H]⁺ = 345.1 m/z |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 0–5°C (cyclization) | +15% | |

| Solvent | Anhydrous DMF | +20% | |

| Catalyst | DMAP (5 mol%) | +10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.